molecular formula C11H21NO B12233690 N-[(oxan-3-yl)methyl]cyclopentanamine

N-[(oxan-3-yl)methyl]cyclopentanamine

Cat. No.: B12233690
M. Wt: 183.29 g/mol
InChI Key: VGDDPQQNAFYENR-UHFFFAOYSA-N
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Description

N-[(oxan-3-yl)methyl]cyclopentanamine is a secondary amine featuring a cyclopentane ring substituted with an oxane (tetrahydropyran) group at the 3-position via a methylene linker. This compound belongs to a broader class of cyclopentanamine derivatives, which are structurally characterized by their cyclopentane backbone and diverse functional groups.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(oxan-3-ylmethyl)cyclopentanamine

InChI

InChI=1S/C11H21NO/c1-2-6-11(5-1)12-8-10-4-3-7-13-9-10/h10-12H,1-9H2

InChI Key

VGDDPQQNAFYENR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2CCCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(oxan-3-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with an oxane derivative. One common method is the reductive amination of cyclopentanone with oxan-3-ylmethanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods: Industrial production of N-

Biological Activity

N-[(oxan-3-yl)methyl]cyclopentanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxan-3-ylmethyl group attached to a cyclopentanamine core. The molecular formula is C11H21NOC_{11}H_{21}NO. The presence of the oxane ring contributes to its chemical stability and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects. Notably, it has been investigated for its potential in promoting apoptosis in human neutrophils, a critical process in resolving inflammation.

1. Apoptosis Induction

Research has shown that derivatives of compounds similar to this compound can enhance apoptosis in neutrophils. For instance, studies involving NO-donor derivatives have demonstrated increased pro-apoptotic activity, suggesting that such compounds may play a role in inflammatory resolution by promoting neutrophil death through apoptosis pathways .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties, particularly through the modulation of nitric oxide (NO) pathways. NO is known to have dual roles in inflammation, acting both as a pro-apoptotic and anti-apoptotic agent depending on concentration and context . This duality may be leveraged in therapeutic contexts where inflammation needs to be controlled.

Case Studies

Case Study 1: Neutrophil Apoptosis

A study investigated the effects of this compound analogs on human neutrophil apoptosis. It was found that certain derivatives significantly enhanced neutrophil death in a concentration-dependent manner, indicating their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Interaction with Biological Macromolecules

Further research has explored how this compound interacts with various enzymes and receptors. The compound was shown to bind effectively to specific targets, modulating their activity and influencing cellular responses related to inflammation and apoptosis.

Data Tables

Property Value
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Apoptosis Induction (IC50)Varies by derivative (0.3–20 μM)
Anti-inflammatory ActivityConfirmed via NO modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Diversity

The cyclopentanamine scaffold is highly versatile, enabling modifications that influence physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Features Applications/Findings References
N-[(5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl]cyclopentanamine Pyridine ring substituted with fluorine and [11C]methoxy groups; cyclopentanamine backbone PET tracer for imaging GluN2B-containing NMDA receptors in non-human primates; high radiochemical purity (99.8%)
N-((2,2-dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i) Chromene ring fused with dimethyl substituents Investigated as a small-molecule scaffold for antiviral agents; synthetic intermediate
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride Oxadiazole ring with 4-chlorophenyl group; hydrochloride salt Lab-use scaffold for drug discovery; molecular weight 314.2 g/mol; CAS 1052548-99-8
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine Quinoline core with chloro and ethoxy substituents Database entry with calculated properties: LogD (pH 5.5) = 3.0; H-bond acceptors = 3
N-((pyridin-2-ylmethylene)cyclopentanamine Iminopyridine ligand with cyclopentane backbone Cd(II)/Zn(II) complexes used as catalysts for methyl methacrylate polymerization

Functional and Pharmacological Comparisons

  • Radiopharmaceutical Utility: The [11C]-labeled derivative () demonstrates superior targeting of NMDA receptor subunits compared to non-radioactive analogs. Its rapid synthesis (~90 minutes) and high purity make it advantageous for neuroimaging .
  • Catalytic Activity: Iminopyridine-cyclopentanamine metal complexes (e.g., Cd(II), Zn(II)) exhibit higher catalytic efficiency in methyl methacrylate polymerization (yields >90%) compared to simpler amine ligands, likely due to enhanced electron-donating properties .
  • SAR Insights : Substitution on the aromatic ring (e.g., fluorine in PET tracer vs. chlorine in oxadiazole derivatives ) significantly alters binding affinity and metabolic stability. For example, fluorinated analogs show improved blood-brain barrier penetration .

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